molecular formula C9H12ClFN2O B1439603 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride CAS No. 1147187-21-0

2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride

Cat. No.: B1439603
CAS No.: 1147187-21-0
M. Wt: 218.65 g/mol
InChI Key: HNNGLWGXQCMUGA-UHFFFAOYSA-N
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Description

2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H11FN2O.ClH. It is used primarily in research settings due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride typically involves the reaction of 2-fluoro-4-methylaniline with glycine derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce amine derivatives .

Scientific Research Applications

2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-N-(2-fluoro-4-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNGLWGXQCMUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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